An In-Depth Technical Guide to the Physical and Solubility Properties of N,N-Dimethyl-1,3-propanediamine Dihydrochloride
An In-Depth Technical Guide to the Physical and Solubility Properties of N,N-Dimethyl-1,3-propanediamine Dihydrochloride
This guide provides a comprehensive overview of the physical and solubility properties of N,N-Dimethyl-1,3-propanediamine dihydrochloride (CAS Number: 52198-63-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data with actionable experimental protocols to empower informed decision-making in laboratory and process development settings.
Introduction and Chemical Identity
N,N-Dimethyl-1,3-propanediamine dihydrochloride is the salt form of the diamine N,N-Dimethyl-1,3-propanediamine. The presence of two hydrochloride moieties significantly influences its physical and chemical characteristics compared to its free-base form, rendering it a solid, crystalline substance with altered solubility profiles. Understanding these properties is paramount for its effective use in chemical synthesis, formulation, and other research applications.
Synonyms: 3-(Dimethylamino)propylamine Dihydrochloride, N1,N1-Dimethylpropane-1,3-diamine Dihydrochloride, N,N-Dimethyl-1,3-propanediammonium Dichloride.[1]
Core Physical and Chemical Properties
A summary of the known physical and chemical properties of N,N-Dimethyl-1,3-propanediamine dihydrochloride is presented in the table below. It is critical to distinguish these from the properties of the free base, which is a liquid at room temperature.
| Property | Value | Source(s) |
| CAS Number | 52198-63-7 | [2][3] |
| Molecular Formula | C₅H₁₆Cl₂N₂ | [3] |
| Molecular Weight | 175.10 g/mol | [2] |
| Appearance | White to almost white powder to crystal | [1] |
| Melting Point | 187.0 to 191.0 °C | [1] |
| Boiling Point | Not applicable (decomposes) | |
| Density (Solid) | Data not available |
Solubility Profile
The dihydrochloride salt structure of N,N-Dimethyl-1,3-propanediamine dictates its solubility. The presence of two charged ammonium centers and two chloride counter-ions suggests a high degree of polarity, which is the primary determinant of its solubility in various solvents.
3.1. Qualitative Solubility Analysis
Based on the principle of "like dissolves like," N,N-Dimethyl-1,3-propanediamine dihydrochloride is expected to be soluble in polar protic solvents, such as water, and to a lesser extent, in polar aprotic solvents.
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Water: High solubility is anticipated due to the ionic nature of the salt and the potential for hydrogen bonding.
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Ethanol: Moderate to good solubility is expected, as ethanol is a polar protic solvent capable of solvating the ions.
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Dimethyl Sulfoxide (DMSO): As a highly polar aprotic solvent, DMSO is also expected to be a suitable solvent for this compound.
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Non-polar Solvents (e.g., Hexane, Toluene): Negligible solubility is predicted in non-polar solvents due to the large difference in polarity.
3.2. Quantitative Solubility Determination: An Experimental Approach
Experimental Protocol: Shake-Flask Method for Solubility Determination
This protocol outlines the steps to quantitatively determine the solubility of N,N-Dimethyl-1,3-propanediamine dihydrochloride.
Materials:
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N,N-Dimethyl-1,3-propanediamine dihydrochloride
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Selected solvents (e.g., deionized water, absolute ethanol, DMSO)
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Analytical balance
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Temperature-controlled shaker or incubator
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Centrifuge
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Syringe filters (e.g., 0.45 µm PTFE)
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High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation
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Volumetric flasks and pipettes
Procedure:
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Preparation of a Saturated Solution:
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Add an excess amount of N,N-Dimethyl-1,3-propanediamine dihydrochloride to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
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Equilibration:
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Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
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Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
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Phase Separation:
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After equilibration, remove the vial and allow the undissolved solid to settle.
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Centrifuge the vial to further pellet the undissolved solid.
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Sample Collection and Filtration:
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Carefully draw a sample of the supernatant using a syringe.
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Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles.
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Quantification:
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Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
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Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of the solute.
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Prepare a calibration curve using standard solutions of N,N-Dimethyl-1,3-propanediamine dihydrochloride of known concentrations to ensure accurate quantification.
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Calculation:
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Calculate the solubility of the compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
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Caption: Workflow for capillary melting point determination.
Safety and Handling
Researchers handling N,N-Dimethyl-1,3-propanediamine dihydrochloride should consult the Safety Data Sheet (SDS) for comprehensive safety information. As a general precaution, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area.
References
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N,N-dimethyl-1,3-propanediamine. Stenutz. [Link]
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1,3-Propanediamine, N,N-dimethyl-. NIST WebBook. [Link]
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N,N-Dimethyl-1,3-propanediamine Dihydrochloride — Chemical Substance Information. LookChem. [Link]
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N,N-Dimethyl-1,3-propanediamine - Hazardous Agents. Haz-Map. [Link]
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N,N'-Dimethyl-1,3-propanediamine - ChemBK. [Link]
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Chemical Properties of 1,3-Propanediamine, N,N-dimethyl- (CAS 109-55-7). Cheméo. [Link]
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1,3-Propanediamine, N,N-dimethyl-. NIST WebBook, Condensed phase thermochemistry data. [Link]
